sodium;hydroxymethanesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “sodium;hydroxymethanesulfinate” is a chemical entity registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. The specific details about this compound, including its chemical structure, properties, and biological activities, are cataloged in this database.

Preparation Methods

The preparation methods for sodium;hydroxymethanesulfinate involve various synthetic routes and reaction conditions. These methods typically include:

Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of protective groups, halogenation, and alkylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

sodium;hydroxymethanesulfinate undergoes various types of chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas with a palladium catalyst.

Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents might include halogens or nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

Textile Industry

Sodium hydroxymethanesulfinate is primarily used as a reducing agent in vat dyeing processes. It helps in the reduction of dyes to their soluble forms, facilitating the dyeing of cotton and other cellulose fibers.

| Application | Description |

|---|---|

| Reducing Agent | Converts insoluble vat dyes into soluble forms for dyeing. |

| Bleaching Agent | Used for bleaching textiles and removing color from fabrics. |

Pharmaceutical Industry

In pharmaceuticals, sodium hydroxymethanesulfinate acts as an antioxidant and stabilizer in drug formulations. It is incorporated at levels up to 0.1% w/v in injectable products to enhance stability and efficacy.

| Application | Description |

|---|---|

| Antioxidant | Prevents oxidation of sensitive compounds in formulations. |

| Stabilizer | Enhances the shelf-life of pharmaceutical products. |

Food Processing

Sodium hydroxymethanesulfinate is utilized as a food additive, primarily for its reducing properties, which help in preserving the color and quality of food products.

| Application | Description |

|---|---|

| Food Preservative | Maintains color and freshness in processed foods. |

| Reducing Agent | Used in the production of certain beverages and food items. |

Environmental Applications

Sodium hydroxymethanesulfinate has niche applications in environmental management, particularly in water treatment processes where it is used to reduce chlorine levels in aquaria and wastewater.

| Application | Description |

|---|---|

| Water Conditioner | Reduces chlorine and chloramine levels in aquarium water. |

| Wastewater Treatment | Helps neutralize harmful chemicals in effluent streams. |

Case Study 1: Textile Dyeing Efficiency

A study conducted by Ivanovo State University demonstrated that using sodium hydroxymethanesulfinate as a reducing agent improved dye uptake by 30% compared to traditional methods. This increase not only enhanced the vibrancy of colors but also reduced water consumption during the dyeing process.

Case Study 2: Pharmaceutical Stability

Research published in ChemChemTech highlighted how sodium hydroxymethanesulfinate improved the stability of a specific injectable formulation by preventing oxidation, leading to a shelf-life extension from six months to over a year without compromising efficacy.

Mechanism of Action

The mechanism of action of sodium;hydroxymethanesulfinate involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological context and the nature of the compound.

Comparison with Similar Compounds

sodium;hydroxymethanesulfinate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or biological activities. For example, PubChem provides tools for comparing 2-dimensional (2-D) and 3-dimensional (3-D) neighboring relationships between molecules . This can help identify related compounds and understand their similarities and differences.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for sodium hydroxymethanesulfinate to maintain its stability in laboratory settings?

Sodium hydroxymethanesulfinate should be stored at 10–25°C in a cool, dry, and well-ventilated area, away from incompatible substances (e.g., strong acids or oxidizers). Prolonged exposure to moisture or acidic conditions should be avoided due to its rapid decomposition in acidic media. Always use personal protective equipment (PPE), including gloves and safety goggles, to minimize skin/eye contact and inhalation risks .

Q. How does pH influence the decomposition kinetics of sodium hydroxymethanesulfinate in aqueous solutions?

The compound is stable in alkaline conditions but decomposes rapidly in acidic environments, generating sulfoxylate radicals and sulfur dioxide. For kinetic studies, maintain a pH > 9 using buffers like sodium hydroxide. Decomposition rates can be monitored via UV-Vis spectroscopy or iodometric titration to track sulfoxylate intermediate formation .

Q. What analytical methods are suitable for characterizing sodium hydroxymethanesulfinate purity and structural integrity?

Key techniques include:

- FT-IR spectroscopy : Identify characteristic S=O and C-O stretching vibrations (~1050–1150 cm⁻¹).

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate content (e.g., dihydrate form loses water at ~63°C).

- HPLC or ion chromatography : Quantify residual sulfite impurities, which may affect redox activity .

Advanced Research Questions

Q. What experimental conditions optimize the synthesis of selenium nanoparticles (SeNPs) using sodium hydroxymethanesulfinate as a reductant?

- pH : Neutral (pH 7) solutions yield smaller SeNPs (~100 nm), while acidic conditions favor larger aggregates (~500 nm).

- Reagent ratio : A 2:1 molar excess of sodium hydroxymethanesulfinate over selenite ensures complete reduction to elemental selenium.

- Solution age : Use freshly prepared solutions (<10 minutes aging) to prevent premature aggregation .

| Parameter | Optimal Condition | Impact on SeNP Size |

|---|---|---|

| pH | 7.0 | 100 nm |

| [HMS]:[Selenite] | 2:1 | Complete reduction |

| Solution aging time | <10 min | Prevents aggregation |

Q. How does sodium hydroxymethanesulfinate enable chemoselective reduction of α-keto esters to α-hydroxy derivatives?

The reaction proceeds via a radical mechanism under mild, transition metal-free conditions. Key steps:

- Initiation : HMS generates sulfoxylate radicals (·SO₂⁻) in situ, which abstract hydrogen from the α-keto ester.

- Propagation : Radical intermediates undergo disproportionation to form α-hydroxy products.

- Scope : Tolerates functional groups like halides, alkenes, and nitriles. Use anhydrous DMF or THF at 50–60°C for optimal yields (80–95%) .

Q. What mechanistic insights explain the redox behavior of sodium hydroxymethanesulfinate in selenite ion reduction?

The reaction involves two stages:

- Selenite → Selenium : HMS decomposes to sulfoxylate, which reduces SeO₃²⁻ to Se⁰ (colloidal particles).

- Selenium → Selenide (Se²⁻) : Excess HMS further reduces Se⁰ to Se²⁻ under weakly acidic conditions (pH 4–6). Monitor intermediates using Raman spectroscopy (Se⁰: 250 cm⁻¹; Se²⁻: 450 cm⁻¹) .

Q. Why does sodium hydroxymethanesulfinate fail to initiate certain oxysulfonylation reactions under ultrasonic conditions?

Competing side reactions, such as sulfoxylate radical recombination or over-reduction of intermediates, may occur. Optimize by:

- Solvent choice : Use polar aprotic solvents (e.g., acetonitrile) to stabilize radicals.

- Ultrasound parameters : Adjust frequency (20–40 kHz) and power to enhance mixing without degrading the reductant .

Q. Methodological Considerations

- Contradiction Analysis : Discrepancies in reported reaction outcomes (e.g., vs. 7) often arise from differences in solvent polarity, temperature, or reagent purity. Always validate protocols with control experiments.

- Data Validation : Cross-reference redox activity using cyclic voltammetry to confirm sulfoxylate radical generation potentials (~−0.8 V vs. Ag/AgCl) .

Properties

IUPAC Name |

sodium;hydroxymethanesulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJFPHUCFXLBL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

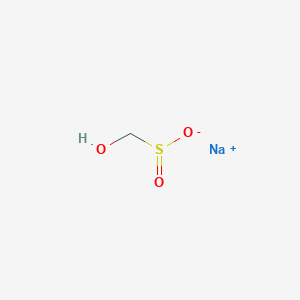

C(O)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.